molecular formula C16H30ClN3O2 B162658 Gafquat HS 100 CAS No. 131954-48-8

Gafquat HS 100

Cat. No. B162658
M. Wt: 331.9 g/mol
InChI Key: WAROVFJVCBYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08025918B2

Procedure details

A polyethylene terephthalate (PET) surface is coated with an 8% solids solution of MAPTAC/VP/SiAM 15/75/10 of Example 1a (1.5 mL of solution on a 5 cm*5 cm PET sheet, spin coating 1500 rpm, 15 s). The solvent used is a water/isopropyl alcohol mixture (70/30), in order to have a sufficient wetting of the PET sheet by the solution. After 7 days of drying in 75% RH atmosphere, a contact angle of 140° is measured with water.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
PET
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
PET
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([NH:6][CH2:7][CH2:8][CH2:9][N+:10]([CH3:13])([CH3:12])[CH3:11])=[O:5])=[CH2:3].[Cl-:14].O.[CH:16]([OH:19])([CH3:18])C>>[CH3:3][C:2]([C:4]([NH:6][CH2:7][CH2:8][CH2:9][N+:10]([CH3:13])([CH3:11])[CH3:12])=[O:5])=[CH2:1].[Cl-:14].[CH:4]([N:6]1[CH2:7][CH2:8][CH2:18][C:16]1=[O:19])=[CH2:2] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-]
Step Three
Name
solution
Quantity
1.5 mL
Type
reactant
Smiles
Step Four
Name
PET
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
Step Five
Name
PET
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 7 days of drying in 75% RH atmosphere
Duration
7 d
CUSTOM
Type
CUSTOM
Details
a contact angle of 140°

Outcomes

Product
Name
Type
Smiles
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-].C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.